

literature review of 4,6-dihydroxybenzofuran-3(2H)-one research

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Compound of Interest

Compound Name: 4,6-dihydroxybenzofuran-3(2H)-one

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An In-Depth Technical Guide to the Research Landscape of **4,6-dihydroxybenzofuran-3(2H)-one**

Introduction: Unveiling a Scaffold of Therapeutic Promise

4,6-dihydroxybenzofuran-3(2H)-one (CAS No: 3260-49-9) is a heterocyclic organic compound belonging to the benzofuranone class.[1][2] With a molecular formula of $C_8H_6O_4$ and a molecular weight of 166.13 g/mol, this molecule serves as a core structural motif in a variety of biologically active compounds, particularly a subclass of flavonoids known as aurones.[2][3] Aurones, or (Z)-benzylidenebenzofuran-3(2H)-ones, are plant pigments responsible for the yellow coloration of certain flowers and are structurally isomeric to flavones.[3] The significance of the **4,6-dihydroxybenzofuran-3(2H)-one** scaffold lies in its demonstrated role as a pharmacophore for potent biological activities. Research has increasingly highlighted its derivatives as powerful inhibitors of key enzymes like tyrosinase and as effective antioxidant and anti-inflammatory agents, positioning this scaffold as a subject of intense interest for professionals in drug development and medicinal chemistry.[4][5][6] This guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of **4,6-dihydroxybenzofuran-3(2H)-one** and its derivatives, offering field-proven insights for researchers and scientists.

Part 1: Synthesis and Physicochemical Characterization

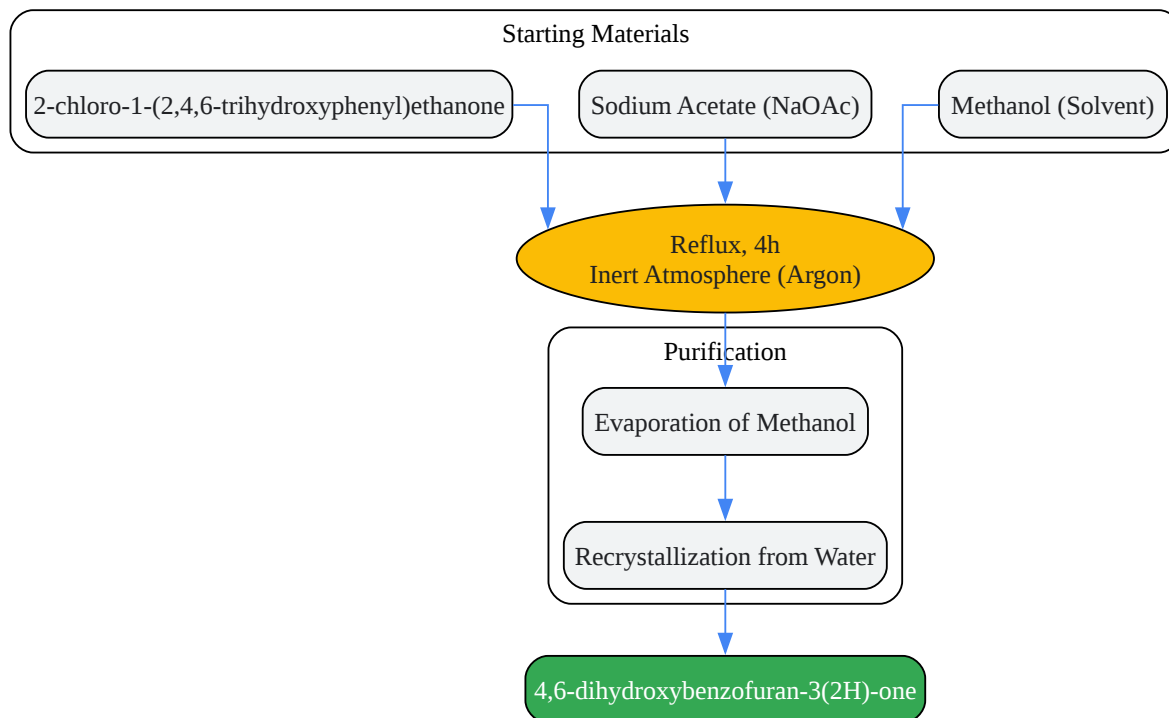
The chemical accessibility of the **4,6-dihydroxybenzofuran-3(2H)-one** core is crucial for the exploration of its therapeutic potential. Its synthesis is typically achieved through intramolecular cyclization of a substituted phenol precursor.

Synthetic Protocol: A Validated Pathway

A common and effective method for synthesizing **4,6-dihydroxybenzofuran-3(2H)-one** involves the cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone in the presence of a weak base.^[1] This self-validating system reliably yields the target compound.

Step-by-Step Experimental Protocol:

- **Reactant Preparation:** Dissolve 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (referred to as compound 4 in the source literature, 6.25 g) in methanol (94 mL).
- **Base Addition:** Add anhydrous sodium acetate (NaOAc) (5.34 g, 65.1 mmol) to the solution. The causality here is the use of a mild base to facilitate the intramolecular nucleophilic substitution without promoting side reactions.
- **Reaction Condition:** Reflux the reaction mixture under an inert argon atmosphere for 4 hours. The inert atmosphere is critical to prevent oxidation of the electron-rich phenol moieties.
- **Work-up:** Evaporate the methanol solvent under reduced pressure.
- **Purification:** Recrystallize the resulting residue from water to yield **4,6-dihydroxybenzofuran-3(2H)-one** as a pale yellow solid (yields reported up to 88.2%).^[1]
- **Characterization:** The structure is confirmed using spectroscopic methods. The reported ¹H NMR (400 MHz, DMSO-d₆) spectrum shows signals at δ 10.62 (br s, 2H, -OH), 5.91 (s, 2H), and 4.54 (s, 2H, -CH₂-).^[1]



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Fig. 1: Synthesis workflow for **4,6-dihydroxybenzofuran-3(2H)-one**.

Physicochemical Properties

The molecular characteristics of **4,6-dihydroxybenzofuran-3(2H)-one** are summarized below. These properties are essential for predicting its behavior in biological systems and for designing formulation strategies.

Property	Value	Source
Molecular Formula	C ₈ H ₆ O ₄	PubChem[2]
Molecular Weight	166.13 g/mol	PubChem[2]
XLogP3	1.3	PubChem[2]
Hydrogen Bond Donor Count	2	PubChem[2]
Hydrogen Bond Acceptor Count	4	PubChem[2]
Rotatable Bond Count	0	PubChem[2]
Exact Mass	166.02660867 Da	PubChem[2]
Polar Surface Area	66.8 Å ²	PubChem[2]
IUPAC Name	4,6-dihydroxy-1-benzofuran-3-one	PubChem[2]

Part 2: Core Biological Activities and Mechanisms

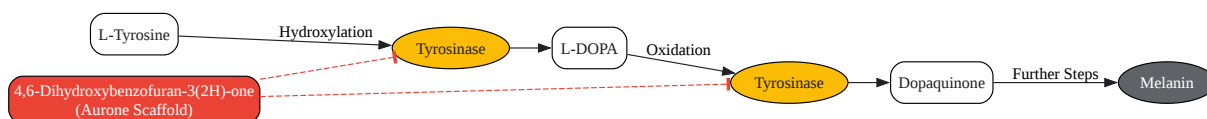
The therapeutic interest in **4,6-dihydroxybenzofuran-3(2H)-one** stems from its role as a key structural element in compounds with significant biological activities. The hydroxyl groups at positions 4 and 6 are particularly crucial for these effects.

Potent Tyrosinase Inhibition

Tyrosinase is a copper-dependent enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[4][7] Its inhibition is a primary strategy for developing skin-depigmenting agents used in cosmetics and for treating hyperpigmentation disorders.[5]

Mechanism of Action: Derivatives of **4,6-dihydroxybenzofuran-3(2H)-one**, specifically aurones, have been identified as potent human tyrosinase inhibitors.[4][5] The causality behind their efficacy is the presence of the dihydroxyl groups at the 4 and 6 positions of the benzofuran A-ring.[4][8] Studies have shown that while unsubstituted aurones are weak inhibitors, the addition of hydroxyl groups at these positions dramatically increases inhibitory activity. For instance, 4,6,4'-trihydroxyaurone was found to induce 75% inhibition of human

tyrosinase at a 0.1 mM concentration, a potency significantly higher than the well-known inhibitor kojic acid, which is inactive at such concentrations.[4][8] Kinetic and docking studies of related derivatives suggest a mixed-type inhibition mechanism, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[9]



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Fig. 2: Inhibition of the melanin synthesis pathway by the aurone scaffold.

Protocol for Tyrosinase Inhibition Assay: This protocol is based on the spectrophotometric measurement of dopachrome formation from L-DOPA oxidation.[7]

- **Reagent Preparation:**
 - Phosphate Buffer: 0.1 M, pH 6.8.
 - Mushroom Tyrosinase Solution: Prepare a stock solution (e.g., 60 U/mL) in cold phosphate buffer. Keep on ice.
 - L-DOPA Solution: 10 mM in phosphate buffer. Prepare fresh before use.
 - Test Compound: Prepare a stock solution of **4,6-dihydroxybenzofuran-3(2H)-one** derivative in DMSO. Create serial dilutions.
 - Positive Control: Prepare a stock solution of Kojic Acid.
- **Assay Procedure (96-well plate):**
 - Add 40 μ L of the test compound solution (or DMSO for control) to each well.
 - Add 80 μ L of phosphate buffer.

- Add 40 µL of the tyrosinase solution and incubate at room temperature for 10 minutes.
- Initiate the reaction by adding 40 µL of the L-DOPA solution.
- Measurement:
 - Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 20-30 minutes.
- Data Analysis:
 - Calculate the rate of reaction (slope of the absorbance vs. time curve).
 - Determine the percentage of inhibition using the formula: % Inhibition = $[(\text{Rate_control} - \text{Rate_sample}) / \text{Rate_control}] * 100$
 - Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antioxidant Activity

The benzofuran scaffold is recognized for its antioxidant properties, which are enhanced by hydroxyl substitutions.^[10] The antioxidant capacity is largely attributed to the ability of the phenolic hydroxyl groups to donate a hydrogen atom to scavenge free radicals.

Structure-Activity Relationship: The antioxidant efficacy of benzofuran derivatives is directly correlated with the number and position of hydroxyl groups.^[11] Compounds with multiple phenolic hydroxyls, such as those derived from the 4,6-dihydroxy core, exhibit potent radical-scavenging activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.^{[10][11]} This makes them promising candidates for mitigating oxidative stress, which is implicated in numerous diseases.^[12]

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory and analgesic effects of benzofuran-3(2H)-one derivatives.^{[6][13]}

Mechanism and Evaluation: The anti-inflammatory potential is often evaluated using in vivo models such as carrageenan-induced paw edema in mice.[6][14] For example, (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one, a related compound, demonstrated significant anti-inflammatory and antinociceptive effects.[6] At a dose of 25 mg/kg, it inhibited carrageenan-induced inflammation by 41.7% after 3 hours and showed a strong effect (87.7% inhibition) in the chronic phase of the formalin test, suggesting a more pronounced effect on inflammation than on acute pain.[6] The proposed mechanism often involves the inhibition of inflammatory mediators like prostaglandins, potentially through the inhibition of cyclooxygenase (COX) enzymes.[14]

Part 3: Applications in Drug Development and Future Directions

The unique combination of potent tyrosinase inhibition, antioxidant, and anti-inflammatory activities makes the **4,6-dihydroxybenzofuran-3(2H)-one** scaffold a highly attractive starting point for drug discovery programs.

Current and Potential Applications:

- **Cosmeceuticals:** As a potent tyrosinase inhibitor, this scaffold is a prime candidate for developing novel skin-lightening agents to treat melasma, age spots, and other hyperpigmentation issues.[5][9]
- **Pharmaceuticals:** The anti-inflammatory and antioxidant properties suggest potential applications in treating inflammatory conditions and diseases associated with oxidative stress.[6][10] The benzofuran structure is considered a "privileged structure" and has been used as a platform to design inhibitors for various therapeutic targets, including mPGES-1 (microsomal prostaglandin E2 synthase-1) in inflammation and cancer.[15]
- **Agrochemicals:** Tyrosinase is also involved in the enzymatic browning of fruits and vegetables, making inhibitors relevant to the food and agriculture industries.[5]

Future Research Perspectives:

- **Structure-Activity Relationship (SAR) Studies:** A systematic exploration of substituents on the benzofuran core and the benzylidene ring (in the case of aurones) is necessary to optimize

potency and selectivity for specific biological targets.

- **Mechanism of Action Elucidation:** While initial mechanisms have been proposed, further studies are needed to precisely define the molecular interactions with targets like tyrosinase and COX enzymes.
- **In Vivo Efficacy and Safety:** Promising in vitro results must be translated into in vivo animal models to assess efficacy, pharmacokinetics, and safety profiles. Derivatives of the core have been shown to be devoid of toxic effects in initial in vivo studies, which is a promising start.^{[4][8]}
- **Expansion of Therapeutic Targets:** Given the structural versatility of the benzofuran scaffold, it should be screened against other relevant therapeutic targets, such as kinases, for which other benzofuran derivatives have shown inhibitory activity.^[16]

Conclusion

4,6-dihydroxybenzofuran-3(2H)-one represents a scientifically significant and commercially promising chemical scaffold. Its role as the foundational core of potent natural and synthetic tyrosinase inhibitors, combined with inherent antioxidant and anti-inflammatory properties, provides a robust platform for the development of new therapeutic and cosmeceutical agents. The straightforward synthesis and the clear structure-activity relationships established in the literature empower researchers to rationally design next-generation compounds. Further investigation into this versatile molecule and its derivatives is poised to yield novel solutions for challenges in dermatology, medicine, and beyond.

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